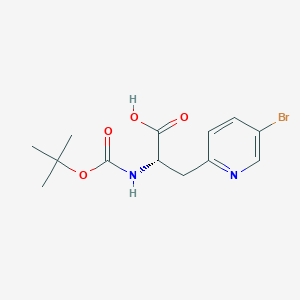

(S)-3-(5-Bromopyridin-2-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid

CAS No.:

Cat. No.: VC13711297

Molecular Formula: C13H17BrN2O4

Molecular Weight: 345.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17BrN2O4 |

|---|---|

| Molecular Weight | 345.19 g/mol |

| IUPAC Name | (2S)-3-(5-bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Standard InChI | InChI=1S/C13H17BrN2O4/c1-13(2,3)20-12(19)16-10(11(17)18)6-9-5-4-8(14)7-15-9/h4-5,7,10H,6H2,1-3H3,(H,16,19)(H,17,18)/t10-/m0/s1 |

| Standard InChI Key | QBYRPIJAOSCCEY-JTQLQIEISA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=NC=C(C=C1)Br)C(=O)O |

| SMILES | CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)Br)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)Br)C(=O)O |

Introduction

(S)-3-(5-Bromopyridin-2-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid is a synthetic organic compound with applications in medicinal chemistry and pharmaceutical research. It is characterized by the presence of a bromopyridine moiety, a tert-butoxycarbonyl (Boc)-protected amine group, and a chiral center, making it a versatile intermediate in the development of biologically active molecules.

Synthesis

The synthesis of (S)-3-(5-bromopyridin-2-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves:

-

Starting Materials:

-

Bromopyridine derivatives.

-

Boc-protected amino acids.

-

-

Synthetic Steps:

-

Halogenation of pyridine to introduce the bromine atom at the desired position.

-

Coupling reactions to attach the amino acid backbone.

-

Boc protection of the amine group to prevent side reactions during subsequent steps.

-

-

Purification:

-

Techniques such as recrystallization or chromatography are used to isolate the pure compound.

-

Applications

This compound serves as an intermediate in:

-

Peptide Synthesis: The Boc-protected amine allows selective deprotection for peptide bond formation.

-

Drug Discovery: The bromopyridine moiety is known for its bioactivity, making this compound useful in developing inhibitors or modulators for biological targets.

-

Chiral Studies: The S-enantiomer can be used to study stereospecific interactions in biological systems.

Analytical Data

The characterization of (S)-3-(5-bromopyridin-2-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid is confirmed using various analytical techniques:

| Technique | Observation |

|---|---|

| NMR (1H and 13C) | Signals corresponding to aromatic protons, Boc group, and carboxylic acid |

| Mass Spectrometry (MS) | Molecular ion peak at 331.17 m/z |

| Infrared Spectroscopy | Peaks for NH (Boc), CO (carboxylic acid), and aromatic C-H bonds |

Related Compounds

Other derivatives of bromopyridine and Boc-protected amino acids include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume